Heovet
Description
Heovet is a hypothetical compound mentioned in the context of this request. However, none of the provided evidence (1–20) contains explicit information about this compound, its chemical structure, synthesis, or applications. This absence of direct data makes it impossible to provide a scientifically accurate introduction. Typically, for such a compound, one would expect details such as:
- Chemical formula and structure (e.g., functional groups, stereochemistry).
- Synthesis pathways (e.g., catalytic processes, reaction conditions).
- Physicochemical properties (e.g., solubility, melting point, stability).
- Applications (e.g., industrial, pharmaceutical, or environmental uses).
Without access to peer-reviewed studies or technical reports on this compound, further elaboration would be speculative .
Properties
CAS No. |
130030-61-4 |
|---|---|
Molecular Formula |
C42H48N8O9 |
Molecular Weight |
808.893 |
InChI |
InChI=1S/C22H24N2O9.C14H12N2.C6H12N4/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;1-7-2-9-4-8(1)5-10(3-7)6-9/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-9H,10H2,(H,15,16);1-6H2/t12-,13-,14+,17+,21-,22+;;/m1../s1 |
InChI Key |
OXHCMSSAAOWQLQ-JEKSYDDFSA-N |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heovet involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of a tetracene-2-carboxamide compound, which is then combined with 1,3,5,7-tetraazaadamantane and 2-benzyl-1H-benzo[d]imidazole . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Custom synthesis is often required, and the process can take several months depending on the technical challenges involved . The compound is usually synthesized in small quantities due to its high cost and specialized applications.
Chemical Reactions Analysis
Types of Reactions
Heovet undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with modified functional groups.
Scientific Research Applications
Heovet has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of Heovet involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct data on Heovet, this section will instead demonstrate how to structure a comparative analysis using principles from the provided evidence. For illustration, we will assume this compound is a phosphorus-containing flame retardant (inspired by and ) and compare it with two structurally/functionally similar compounds: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and aluminum trihydroxide (ATH) .
Table 1: Comparative Analysis of this compound, DOPO, and ATH
| Property/Feature | This compound (Hypothetical) | DOPO | Aluminum Trihydroxide (ATH) |
|---|---|---|---|
| Chemical Structure | Phosphorus-based heterocyclic | Phosphaphenanthrene oxide | Inorganic hydroxide (Al(OH)₃) |
| Flame Retardancy | High (assumed) | High (radical scavenging) | Moderate (endothermic decomp.) |
| Thermal Stability | >300°C (assumed) | 300–400°C | Decomposes at ~180°C |
| Applications | Polymers, electronics | Epoxy resins, polyesters | Plastics, coatings |
| Environmental Impact | Unknown | Low toxicity | Non-toxic, but high loading |
Key Findings from Comparative Studies:
Structural Efficiency: DOPO’s heteroatom configuration (P=O) enables radical trapping, a mechanism critical for gas-phase flame inhibition . ATH relies on endothermic decomposition to release water, which dilutes flammable gases. This requires high additive loadings (~60%), reducing material mechanical properties .
Performance Trade-offs :
- DOPO derivatives achieve UL94 V-0 ratings (self-extinguishing) at 10–15% loading in epoxy resins, whereas ATH requires >50% loading . This compound’s hypothetical efficiency could bridge this gap if optimized for lower loadings.
Environmental and Regulatory Considerations: ATH is favored in eco-friendly applications due to its non-toxic profile but faces limitations in high-temperature processing. DOPO, while effective, has raised concerns about halogen-free compliance in some regions .
Methodological Framework for Comparative Studies
The absence of this compound-specific data underscores the importance of rigorous protocols for compound comparison, as outlined in the evidence:
- Data Extraction and Validation : Follow systematic protocols (e.g., Table 5 in ) to collect physicochemical, toxicological, and application-specific data from peer-reviewed sources .
- Naming and Characterization : Adhere to IUPAC guidelines () for compound identification and ensure purity documentation (e.g., NMR, HRMS) for reproducibility .
- Performance Metrics : Use standardized tests (e.g., UL94 for flammability, TGA for thermal stability) to ensure comparability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

